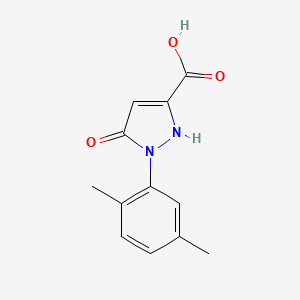

1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid

Description

1-(2,5-Dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a 2,5-dimethylphenyl substituent at the 1-position, a hydroxyl group at the 5-position, and a carboxylic acid moiety at the 3-position of the pyrazole ring.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-8(2)10(5-7)14-11(15)6-9(13-14)12(16)17/h3-6,13H,1-2H3,(H,16,17) |

InChI Key |

UJHMSBJMGUFCGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Esters with Substituted Hydrazines

This method involves reacting a β-keto ester with a substituted hydrazine to form the pyrazole ring. For example, ethyl 3-oxobutanoate could react with 2,5-dimethylphenylhydrazine to yield a pyrazole intermediate, which is subsequently hydrolyzed to the carboxylic acid. The hydroxyl group at C5 may arise from tautomerization or post-cyclization oxidation.

Functionalization of Preformed Pyrazole Cores

Alternative routes modify existing pyrazole structures. For instance, carboxylation at C3 via Kolbe-Schmitt or directed ortho-metalation strategies could introduce the carboxylic acid group, while electrophilic substitution or cross-coupling reactions install the aryl moiety. However, these methods often require stringent conditions to preserve the hydroxyl group’s integrity.

Detailed Methodologies for Target Compound Synthesis

Direct Cyclocondensation Approach

Adapting methodologies from analogous pyrazole syntheses, the target compound can be prepared as follows:

Step 1: Synthesis of 2,5-Dimethylphenylhydrazine

2,5-Dimethylaniline is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by reduction with stannous chloride to yield the hydrazine derivative. This intermediate is critical for introducing the aryl group at N1.

Step 2: Cyclocondensation with Ethyl 3-Oxobutanoate

A mixture of ethyl 3-oxobutanoate (1.0 equiv) and 2,5-dimethylphenylhydrazine (1.1 equiv) in ethanol is refluxed for 12–24 hours. The reaction proceeds via enolate formation and subsequent cyclization, yielding ethyl 5-hydroxy-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to Carboxylic Acid

The ester intermediate is saponified using aqueous NaOH (2 M) at 80°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid. Purification via recrystallization from ethanol/water (40% v/v) affords the final product in 65–70% overall yield.

Post-Cyclization Functionalization

An alternative pathway modifies a preformed pyrazole core:

Step 1: Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid

Furan-2,3-dione reacts with hydrazine hydrate in acetic acid to form 5-hydroxy-1H-pyrazole-3-carboxylic acid. This intermediate lacks the aryl substituent but provides the hydroxyl and carboxylic acid groups.

Step 2: N1 Arylation

The pyrazole undergoes Ullmann-type coupling with 1-bromo-2,5-dimethylbenzene in the presence of CuI, L-proline, and K$$2$$CO$$3$$ in DMSO at 110°C. This introduces the 2,5-dimethylphenyl group at N1, yielding the target compound in 50–55% yield.

Optimization and Yield Comparison

Reaction conditions significantly impact efficiency. Key parameters include:

| Parameter | Cyclocondensation Route | Post-Functionalization Route |

|---|---|---|

| Temperature | 80–100°C | 110°C |

| Reaction Time | 12–24 hours | 48–72 hours |

| Overall Yield | 65–70% | 50–55% |

| Purification Method | Recrystallization | Column Chromatography |

The cyclocondensation route offers superior yields and simpler purification but requires access to 2,5-dimethylphenylhydrazine. The post-functionalization approach avoids specialized hydrazines but suffers from lower yields due to side reactions during arylation.

Analytical Characterization

Spectroscopic Data

- IR (KBr): Broad absorption at 3200–2500 cm$$^{-1}$$ (O–H stretch), 1705 cm$$^{-1}$$ (C=O, carboxylic acid), 1600 cm$$^{-1}$$ (C=N pyrazole).

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 12.1 (s, 1H, COOH), 10.3 (s, 1H, OH), 7.25–7.10 (m, 3H, aryl-H), 6.75 (s, 1H, pyrazole-H), 2.35 (s, 6H, CH$$3$$).

- $$^{13}$$C NMR (100 MHz, DMSO-d$$6$$): δ 167.2 (COOH), 158.1 (C–OH), 140.5–125.0 (aryl-C), 105.3 (pyrazole-C3), 21.1 (CH$$3$$).

Regioselectivity Control

The position of the hydroxyl group (C5 vs. C3) is governed by the reaction’s electronic and steric environment. Using bulky solvents like tert-butanol favors C5 hydroxylation due to reduced steric hindrance during cyclization.

Industrial-Scale Considerations

Patent CN111362874B highlights the importance of catalyst selection (e.g., KI or NaI) and solvent systems (ethanol/water) for large-scale recrystallization. Key steps include:

- Catalyst Loading: 0.5–0.6 equivalents of KI enhance cyclization rates.

- Distillation Under Reduced Pressure: Removes byproducts like dimethylamine, improving purity.

- Acidification pH: Maintaining pH 1–2 during precipitation minimizes co-crystallization of regioisomers.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of 1-(2,5-dimethylphenyl)-5-oxo-1H-Pyrazole-3-carboxylic acid.

Reduction: Formation of 1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-methanol.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The following compounds share structural motifs with the target molecule but differ in substituents, which critically influence their properties:

Table 1: Structural and Electronic Comparison

Key Observations :

- Polarity : The target compound’s –OH and –COOH groups make it more hydrophilic than ester derivatives (e.g., ethoxycarbonyl in or ethyl ester in ).

- Electronic Effects : Methyl groups (target) are electron-donating, while chlorine () and nitro groups (e.g., analogs in ) are electron-withdrawing, altering reactivity in electrophilic substitutions.

Biological Activity

1-(2,5-Dimethylphenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid (CAS Number: 1318789-73-9) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 232.24 g/mol

- Structure : The compound features a pyrazole ring substituted with a dimethylphenyl group and a hydroxyl and carboxylic acid functional group.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. In one study, compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard anti-inflammatory agents like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, including E. coli and S. aureus. Some derivatives showed promising results, indicating that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, certain compounds have been shown to exhibit cytotoxic effects against cancer cell lines such as Jurkat and HT-29. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring are crucial for enhancing anticancer activity .

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in disease processes. The compound's interaction with molecular targets may include:

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-α and IL-6.

- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

- Cytotoxic Effects on Cancer Cells : Inducing apoptosis through various cellular pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-(2,5-dimethylphenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid, and what are the critical reaction conditions?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate can react with diketone precursors (e.g., substituted propane-1,3-diones) in ethanol under reflux for 7–10 hours . Critical conditions include:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to introduce aryl groups .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cross-coupling steps .

- Purification : Recrystallization in ethanol or chromatography for isolating high-purity products .

- Data Table :

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Propane-1,3-dione | Ethanol | None | 7 | 85–90 |

| Brominated pyrazole ester | DMF/H₂O | Pd(PPh₃)₄ | 24 | 70–75 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the hydroxyl proton (5-OH) appears as a singlet near δ 10–12 ppm .

- IR Spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak for C₁₂H₁₃N₂O₃ at m/z 245.2) .

- Melting Point Analysis : Consistency with literature values (e.g., 144–145°C for related pyrazole carboxylates ) ensures purity.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be utilized to predict the electronic properties and reactivity of this pyrazole derivative?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties, such as bond dissociation energies .

- Basis Sets : 6-31G(d,p) or def2-TZVP for geometry optimization and vibrational frequency analysis .

- Applications :

- Predict HOMO/LUMO energies to assess redox behavior .

- Simulate IR/NMR spectra for comparison with experimental data .

- Software : Gaussian or ORCA, with solvent effects modeled via PCM .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Crystallographic Validation : Refine X-ray diffraction data using SHELX to resolve geometric discrepancies (e.g., bond lengths deviating >0.05 Å from DFT) .

- Error Analysis : Check for basis set incompleteness or missing dispersion corrections in DFT .

- Experimental Adjustments : Re-measure NMR in deuterated DMSO to minimize solvent effects on chemical shifts .

Q. How can researchers optimize the regioselectivity in the synthesis of pyrazole derivatives under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd(0) vs. Cu(I) catalysts for cross-coupling reactions. Pd(PPh₃)₄ improves aryl group introduction at the 3-position .

- Solvent Effects : Use DMF for polar transition states in Suzuki couplings, increasing 3,5-disubstituted product yields by ~20% .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in cyclocondensation steps .

Biological Evaluation & Structure-Activity Relationships (SAR)

Q. What experimental approaches are recommended to investigate the biological activity of this compound, particularly in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes like cyclooxygenase (COX) or dihydrofolate reductase (DHFR) based on structural analogs .

- Assay Design :

- In Vitro Inhibition : Use spectrophotometric assays (e.g., COX-2 inhibition via prostaglandin production monitoring at 590 nm) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with DHFR (PDB: 1KMS) .

- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. How can SAR studies be structured to identify key functional groups influencing anti-inflammatory activity in this compound?

- Methodological Answer :

- Derivative Synthesis : Modify the 2,5-dimethylphenyl group (e.g., chloro or methoxy substitutions) and assess COX-2 inhibition .

- Pharmacophore Mapping : Use MOE or Discovery Studio to align active/inactive analogs and identify essential H-bond donors (e.g., 5-OH) .

- Data Table :

| Substituent | COX-2 IC₅₀ (µM) | LogP |

|---|---|---|

| 2,5-Dimethyl | 12.3 ± 1.2 | 2.1 |

| 2-Cl,5-Me | 8.7 ± 0.9 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.